molecular formula C26H44O2 B1681652 26,27-Dinorergost-5-ene-3,24-diol, (3beta)- CAS No. 35882-85-0

26,27-Dinorergost-5-ene-3,24-diol, (3beta)-

Cat. No.: B1681652
CAS No.: 35882-85-0
M. Wt: 388.6 g/mol
InChI Key: USOOWRCOYYNZPU-LXVLQKCJSA-N
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Description

26,27-Dinorergost-5-ene-3,24-diol, (3beta)- is a chemical compound with the molecular formula C26H44O2. It is a derivative of ergosterol, a sterol found in fungi and protozoa. This compound is characterized by its unique structure, which includes a cyclopenta[a]phenanthrene skeleton with hydroxyl groups at the 3beta and 24 positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 26,27-Dinorergost-5-ene-3,24-diol, (3beta)- typically involves the modification of ergosterol or related sterols. One common method includes the reduction of ergosterol derivatives using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 26,27-Dinorergost-5-ene-3,24-diol, (3beta)- may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

26,27-Dinorergost-5-ene-3,24-diol, (3beta)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Tosyl chloride (TsCl), methanesulfonyl chloride (MsCl)

Major Products Formed

The major products formed from these reactions include oxidized derivatives (ketones, aldehydes), reduced derivatives (saturated compounds), and substituted derivatives with various functional groups .

Scientific Research Applications

26,27-Dinorergost-5-ene-3,24-diol, (3beta)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 26,27-Dinorergost-5-ene-3,24-diol, (3beta)- involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and ion transport . The molecular targets and pathways involved are still under investigation, but it is believed to interact with specific membrane proteins and receptors .

Comparison with Similar Compounds

Similar Compounds

    Ergosterol: The parent compound, found in fungi and protozoa.

    Cholesterol: A similar sterol found in animal cell membranes.

    Stigmasterol: A plant sterol with a similar structure.

Uniqueness

26,27-Dinorergost-5-ene-3,24-diol, (3beta)- is unique due to its specific hydroxylation pattern and its potential therapeutic applications. Unlike cholesterol and stigmasterol, it has been studied for its effects on diseases like Huntington’s disease, highlighting its potential in medical research .

Properties

CAS No.

35882-85-0

Molecular Formula

C26H44O2

Molecular Weight

388.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C26H44O2/c1-17(10-13-24(2,3)28)21-8-9-22-20-7-6-18-16-19(27)11-14-25(18,4)23(20)12-15-26(21,22)5/h6,17,19-23,27-28H,7-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,25+,26-/m1/s1

InChI Key

USOOWRCOYYNZPU-LXVLQKCJSA-N

SMILES

CC(CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SGE-201;  SGE 201;  SGE201;  delta5,6-3-oxynorcholenyl)dimethylcarbinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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